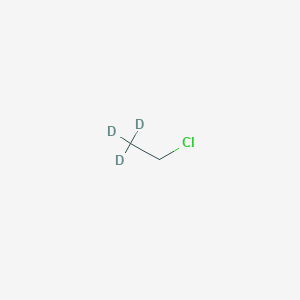

Chloroethane-2,2,2-d3

Vue d'ensemble

Description

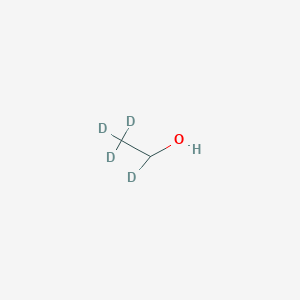

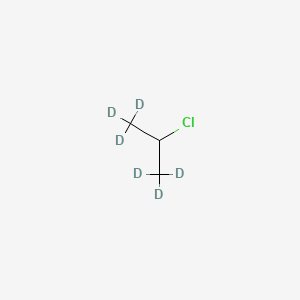

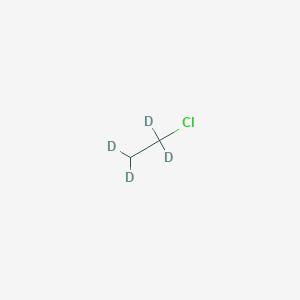

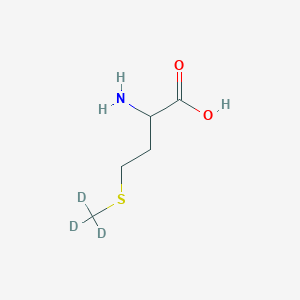

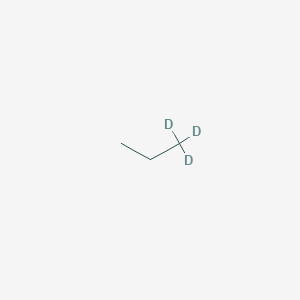

Chloroethane-2,2,2-d3, also known as Ethyl chloride-2,2,2-d3, is a heavy isotope of Chloroethane . It is a clear, colorless liquid with a faint sweet odor. The molecular formula is CD3CH2Cl and the molecular weight is 67.53 .

Synthesis Analysis

Chloroethane-2,2,2-d3 can be synthesized with a yield of 21% under reaction conditions with hydrogen chloride and zinc (II) chloride at temperatures between 8 - 130°C .Molecular Structure Analysis

The molecular structure of Chloroethane-2,2,2-d3 is represented by the linear formula CD3CH2Cl .Physical And Chemical Properties Analysis

Chloroethane-2,2,2-d3 is a flammable gas under normal conditions . It has a molecular weight of 67.53 and is stable if stored under recommended conditions .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of Chloroethane-2,2,2-d3:

Isotopic Labeling in Chemical Research

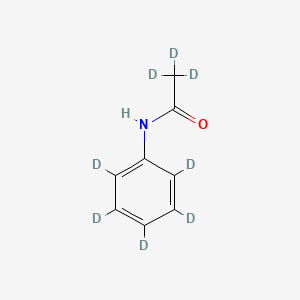

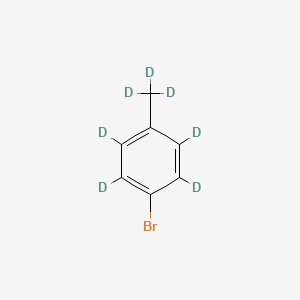

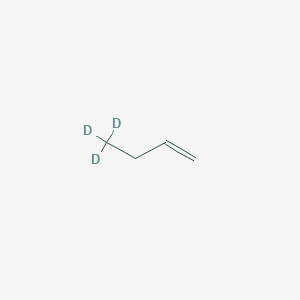

Chloroethane-2,2,2-d3 is widely used as an isotopic label in chemical research. The deuterium atoms replace hydrogen atoms, allowing researchers to trace the compound through various chemical reactions and processes. This helps in understanding reaction mechanisms and pathways, as well as in studying the kinetics of chemical reactions .

NMR Spectroscopy

In Nuclear Magnetic Resonance (NMR) spectroscopy, Chloroethane-2,2,2-d3 serves as a deuterated solvent. The presence of deuterium reduces the background noise in NMR spectra, providing clearer and more accurate results. This is particularly useful in the structural elucidation of organic compounds .

Pharmaceutical Research

Chloroethane-2,2,2-d3 is used in the synthesis of deuterated drugs. Deuterium can alter the metabolic profile of a drug, potentially improving its pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). This can lead to the development of more effective and safer pharmaceuticals .

Infrared Spectroscopy

In infrared spectroscopy, Chloroethane-2,2,2-d3 is used to study vibrational modes. The deuterium substitution shifts the vibrational frequencies, allowing researchers to distinguish between different vibrational modes and gain insights into molecular structure and dynamics .

Environmental Tracing

Chloroethane-2,2,2-d3 can be used as a tracer in environmental studies. Its unique isotopic signature makes it possible to track the movement and distribution of pollutants in the environment. This application is crucial for understanding the fate and transport of contaminants in various ecosystems .

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is the change in reaction rate caused by the substitution of an atom with one of its isotopes. Chloroethane-2,2,2-d3 is used in KIE studies to investigate reaction mechanisms and the role of hydrogen atoms in chemical reactions. This helps in elucidating the details of reaction pathways and energy barriers .

Laser-Induced Chemical Processes

Chloroethane-2,2,2-d3 is employed in studies involving laser-induced chemical processes. The compound’s response to laser irradiation can provide valuable information about energy transfer, photodissociation, and other photochemical phenomena. This research has implications for fields such as photochemistry and laser chemistry .

Metabolomics and Cellular Studies

In metabolomics, Chloroethane-2,2,2-d3 is used to study metabolic pathways and cellular processes. The deuterated compound can be incorporated into metabolic networks, allowing researchers to trace metabolic fluxes and understand the biochemical pathways involved in various physiological and pathological conditions .

AIP Publishing Sigma-Aldrich Procure-Net Cambridge Isotope Laboratories

Safety and Hazards

Propriétés

IUPAC Name |

2-chloro-1,1,1-trideuterioethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5Cl/c1-2-3/h2H2,1H3/i1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYZWHHZPQKTII-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

67.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloroethane-2,2,2-d3 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.